molecular formula C18H22N2 B1349239 trans-2,6-Diisopropyl-N-(2-pyridylmethylene)aniline CAS No. 149810-35-5

trans-2,6-Diisopropyl-N-(2-pyridylmethylene)aniline

Cat. No. B1349239
M. Wt: 266.4 g/mol
InChI Key: BABQFMPURPKJNW-UHFFFAOYSA-N
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Description

“trans-2,6-Diisopropyl-N-(2-pyridylmethylene)aniline” (CAS RN: 908294-68-8), also known as Dipimp, is a chemical compound that appears as a white to yellow to green powder or crystal . It is used as an effective organic ligand to form various metal (Fe, Ni, Co, etc.) complexes in organic reactions

properties

IUPAC Name

N-[2,6-di(propan-2-yl)phenyl]-1-pyridin-2-ylmethanimine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2/c1-13(2)16-9-7-10-17(14(3)4)18(16)20-12-15-8-5-6-11-19-15/h5-14H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BABQFMPURPKJNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C(=CC=C1)C(C)C)N=CC2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40361642
Record name Benzenamine, 2,6-bis(1-methylethyl)-N-(2-pyridinylmethylene)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40361642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

trans-2,6-Diisopropyl-N-(2-pyridylmethylene)aniline

CAS RN

149810-35-5, 908294-68-8
Record name Benzenamine, 2,6-bis(1-methylethyl)-N-(2-pyridinylmethylene)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40361642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name trans-2,6-Diisopropyl-N-(2-pyridylmethylene)aniline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

2,6-Diisopropylaniline (2.0 g, 11.3 mmol) was added to a solution of picolinaldehyde (1.2 g, 11.3 mmol) in toluene (200 mL) in a round bottom flask equipped with a Dean-Stark trap, followed by the addition of a catalytic amount of p-toluenesulfonic acid (0.1 g). The reaction mixture was refluxed for 18 h to remove water. The reaction mixture was cooled to rt, and then washed once with water (100 mL), and the toluene was removed under reduced pressure. The resulting residue was purified by chromatography on silica gel to give the desired product (1.2 g, 40% yield) as a pale green solid.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
0.1 g
Type
reactant
Reaction Step Two
Yield
40%

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